Bis(tert-butylamino)chloro-s-triazine
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Overview
Description
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C11H20ClN5 and a molecular weight of 257.763 . This compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of the chloro and bis(1,1-dimethylethyl) groups makes this compound unique and potentially useful in various applications.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- has several scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- typically involves the reaction of cyanuric chloride with tert-butylamine under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure the selective substitution of chlorine atoms with tert-butylamine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alcohols under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N,N’,N’-tetraethyl-: Similar structure but with different substituents, leading to variations in chemical reactivity and applications.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Lacks the bis(1,1-dimethylethyl) groups, resulting in different physical and chemical properties.
Propazine: Another triazine derivative with different substituents, used primarily as a herbicide.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- is unique due to the presence of the bis(1,1-dimethylethyl) groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-N,4-N-ditert-butyl-6-chloro-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClN5/c1-10(2,3)16-8-13-7(12)14-9(15-8)17-11(4,5)6/h1-6H3,(H2,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCLPSNTXOGURM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192721 |
Source
|
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39605-42-0 |
Source
|
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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